molecular formula C12H20N2O3 B14036884 tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate

tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B14036884
M. Wt: 240.30 g/mol
InChI Key: UGRDCDSOKKHHIV-IUCAKERBSA-N
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Description

tert-Butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate is a complex organic compound with a unique structure. It is often used as a building block in the synthesis of various pharmaceuticals and research chemicals. The compound’s structure includes a pyrrolo[3,4-c]pyridine core, which is a bicyclic system containing nitrogen atoms, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of tert-butyl esters and specific catalysts to achieve the desired configuration and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process includes rigorous purification steps to remove any impurities and achieve high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

tert-Butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1

InChI Key

UGRDCDSOKKHHIV-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCNC(=O)[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1

Origin of Product

United States

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